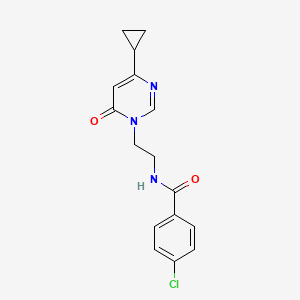

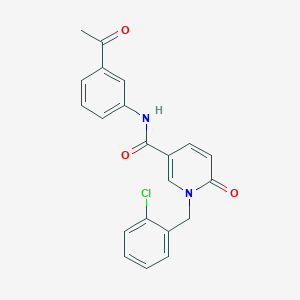

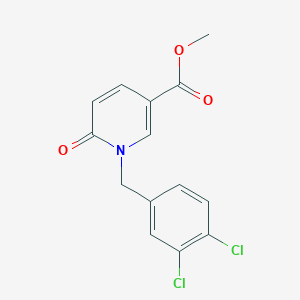

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Methods : Novel synthesis routes for derivatives of 6-oxo-1,6-dihydropyridine-3-carboxamide have been explored, focusing on methods that enhance the yield and purity of these compounds. For instance, a two-step synthesis of a similarly substituted 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide using succinyl cyanide has been reported, with identification and characterization done through spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).

Biological and Medicinal Chemistry

- Antimicrobial and Antifungal Properties : Derivatives of 6-oxo-pyridine-3-carboxamide have shown significant antibacterial and antifungal activities. For example, specific derivatives displayed broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin, and equipotent to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Chemical Transformations

- Ring Opening in Carbapenem-derived Esters : Research has shown that ethylamine and ethanolamine can react with certain 4-nitrobenzyl carbapenem-derived esters, leading to the opening of the β-lactam ring. This results in the formation of pyrrolidine derivatives, indicating potential pathways for chemical transformations in this class of compounds (Valiullina et al., 2020).

Novel Compound Synthesis

- Isothiazolopyridines, Pyridothiazines Synthesis : Isothiazolopyridines and pyridothiazines, synthesized from derivatives of 6-oxo-1,6-dihydropyridine-3-carboxamide, are compounds with valuable biological activities. Their synthesis using both conventional and modern microwave techniques has been reported, highlighting the versatility of these derivatives in creating pharmacologically relevant structures (Youssef et al., 2012).

Propiedades

IUPAC Name |

1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-15(2)17-6-9-19(10-7-17)23-22(27)18-8-11-21(26)24(14-18)13-16-4-3-5-20(12-16)25(28)29/h3-12,14-15H,13H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKOSFLXUXLTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)

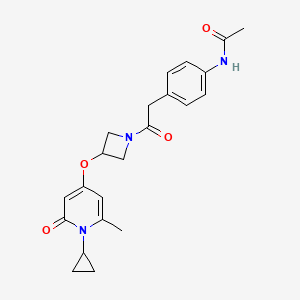

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

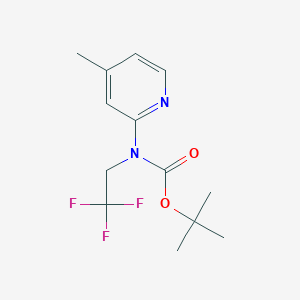

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

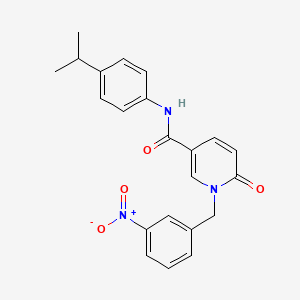

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)